4-Methyl-DL-tryptophan

Vue d'ensemble

Description

4-Methyl-DL-tryptophan is a derivative of tryptophan that inhibits ATB0,±specific glycine uptake . It is a natural product found in Aspergillus fumigatus .

Synthesis Analysis

4-Methyltryptophan is a competitive inhibitor of the enzyme dimethylallyltryptophan synthase in Claviceps purpurea, which catalyzes the prenylation of tryptophan at C4 of the indole nucleus in the first committed step of ergot alkaloid biosynthesis . A novel selection system for plant genetic transformation was developed based on the enzyme tryptophan decarboxylase (TDC) from Catharanthus roseus. This enzyme converts the toxic tryptophan analogue 4-methyl tryptophan (4-mT) into the non-toxic compound 4-methyl tryptamine .

Molecular Structure Analysis

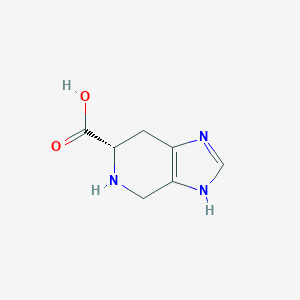

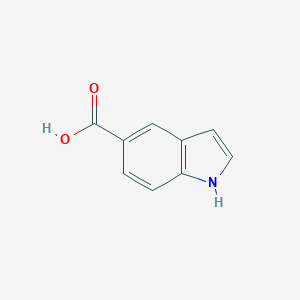

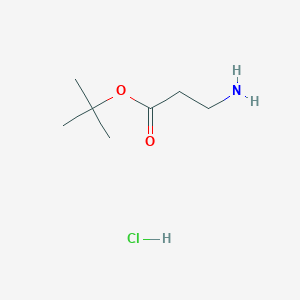

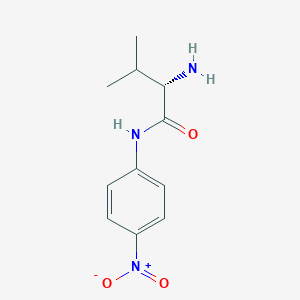

The molecular formula of 4-Methyl-DL-tryptophan is C12H14N2O2 . The molecular weight is 218.25 g/mol . The IUPAC name is 2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid . The InChI is 1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) .

Chemical Reactions Analysis

The aromatic prenyltransferase dimethylallyltryptophan synthase in Claviceps purpurea catalyzes the normal prenylation of tryptophan at C4 of the indole nucleus in the first committed step of ergot alkaloid biosynthesis .

Physical And Chemical Properties Analysis

4-Methyl-DL-tryptophan appears as a beige powder . The melting point is between 289 - 290 °C . The initial boiling point and boiling range is 342.72°C .

Applications De Recherche Scientifique

Transformant Selection System

4-Methyl-DL-tryptophan has been used in a transformant selection system based on the feedback-insensitive anthranilate synthase α-subunit of tobacco (ASA2). This system was developed as an alternative to antibiotic or herbicide resistance markers, which have raised public concerns. The system uses either 4-methylindole (4MI) or 7-methyl-DL-tryptophan (7MT) as the selection agent .

Inhibition of ATB0,±specific Glycine Uptake

4-Methyl-DL-tryptophan is a tryptophan derivative that inhibits ATB0,±specific glycine uptake . This property can be useful in research related to glycine transport and metabolism.

Conversion into Non-Toxic Compound

The enzyme tryptophan decarboxylase (TDC) from Catharanthus roseus converts the toxic tryptophan analogue 4-methyl tryptophan (4-mT) into the non-toxic compound 4-methyl tryptamine . This conversion can be used in plant genetic transformation systems.

Production of Melatonin in E. coli

The biosynthetic pathway of melatonin was introduced into E. coli, and the engineered strain produced about 2.0 g/L of melatonin. This process involved protein engineering of rate-limiting tryptophan hydroxylase, chromosomal integration of aromatic amino acid decarboxylase, and deletion of tryptophan export protein YddG .

Mécanisme D'action

Target of Action

4-Methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid . It primarily targets the indoleamine-2,3-dioxygenase (IDO) enzyme . IDO is a rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism . It plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

4-Methyl-DL-tryptophan interacts with its primary target, the IDO enzyme, by inhibiting its activity . This inhibition disrupts the normal metabolism of tryptophan along the kynurenine pathway . The compound’s interaction with IDO can lead to changes in the production of downstream metabolites, affecting various biochemical processes .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-DL-tryptophan is the kynurenine pathway of tryptophan metabolism . This pathway is involved in inflammation, immune responses, and excitatory neurotransmission . Disruptions in this pathway, caused by the inhibition of IDO, can lead to alterations in these physiological processes .

Pharmacokinetics

As a derivative of tryptophan, it is expected to share similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of 4-Methyl-DL-tryptophan’s action primarily involve alterations in tryptophan metabolism and the downstream effects of this disruption . By inhibiting IDO, 4-Methyl-DL-tryptophan can affect the production of various bioactive compounds, potentially impacting physiological functions such as immunity, metabolism, and neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-DL-tryptophan. For instance, the gut microbiota can influence tryptophan metabolism, which could potentially affect the action of 4-Methyl-DL-tryptophan . Additionally, factors such as diet, which can affect the levels of tryptophan and other amino acids in the body, might also influence the compound’s action .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Orientations Futures

Tryptophan metabolism plays an important role in immunological disorders such as ulcerative colitis . The amount of consumed L-Tryptophan (L-Trp), a ubiquitous dietary component, determines the transcription level of the colonic T cell homing receptor, GPR15, hence affecting the number of colonic FOXP3 + regulatory T (Treg) cells and local immune homeostasis . Thus, improving our understanding of the function of Tryptophan as well as its derived metabolites will help to move one step closer towards tailored therapies aiming to treat cardiovascular diseases .

Propriétés

IUPAC Name |

2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJGLSZLQLNZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-DL-tryptophan | |

CAS RN |

1954-45-6 | |

| Record name | 4-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001954456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1954-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 4-Methyl-DL-tryptophan influence the production of indole-synthesizing enzymes in Neurospora crassa?

A: Unlike L-tryptophan, which effectively represses the formation of indole-synthesizing activity, 4-Methyl-DL-tryptophan was found to be ineffective in repressing the formation of these enzymes in Neurospora crassa. [] This suggests that the structural difference introduced by the methyl group at the 4-position significantly impacts its interaction with the regulatory mechanisms controlling enzyme production.

Q2: How does 4-Methyl-DL-tryptophan compare to L-tryptophan in terms of its effect on pre-existing indole-synthesizing activity in Neurospora crassa?

A: While L-tryptophan demonstrates strong inhibitory effects on pre-existing indole-synthesizing activity, 4-Methyl-DL-tryptophan shows a much weaker inhibitory effect. [] This difference in inhibitory potency further highlights the importance of the specific structure of tryptophan for effective feedback inhibition of the tryptophan biosynthetic pathway.

Q3: Does 4-Methyl-DL-tryptophan affect the regulation of the tryptophan biosynthetic pathway in Xanthomonas pruni?

A: The provided research articles do not explore the effects of 4-Methyl-DL-tryptophan on Xanthomonas pruni. [, ] Therefore, no conclusions can be drawn about its impact on this specific organism.

Q4: What is the significance of studying compounds like 4-Methyl-DL-tryptophan in the context of tryptophan biosynthesis?

A: Studying the effects of tryptophan analogs like 4-Methyl-DL-tryptophan provides valuable insights into the regulatory mechanisms governing tryptophan biosynthesis. [, , ] By observing how structural modifications impact a compound's ability to interact with enzymes and regulatory elements, researchers can gain a deeper understanding of the specific structural requirements for activity and potentially design compounds with targeted effects on this essential metabolic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.